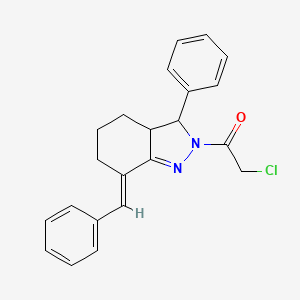

1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone

CAS No.:

Cat. No.: VC13280146

Molecular Formula: C22H21ClN2O

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21ClN2O |

|---|---|

| Molecular Weight | 364.9 g/mol |

| IUPAC Name | 1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone |

| Standard InChI | InChI=1S/C22H21ClN2O/c23-15-20(26)25-22(17-10-5-2-6-11-17)19-13-7-12-18(21(19)24-25)14-16-8-3-1-4-9-16/h1-6,8-11,14,19,22H,7,12-13,15H2/b18-14+ |

| Standard InChI Key | LFMKEGDIJBNAKP-NBVRZTHBSA-N |

| Isomeric SMILES | C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CCl)C4=CC=CC=C4 |

| SMILES | C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4 |

Introduction

Structural and Molecular Features

Core Architecture and Substituent Configuration

The compound features a hexahydro-indazole core (CHClNO), a bicyclic system comprising a pyrazole ring fused to a partially saturated benzene ring . Key substituents include:

-

A benzylidene group (CH-CH=) at the 7-position, introducing planar rigidity.

-

A phenyl group (CH) at the 3-position, enhancing hydrophobic interactions.

-

A 2-chloroethanone moiety (-CO-CHCl) at the 2-position, contributing to electrophilic reactivity .

Stereochemical analysis reveals the benzylidene group adopts a Z-configuration, as confirmed by IUPAC nomenclature (1-[(7E)-7-benzylidene-...]). This configuration influences molecular packing and intermolecular interactions, critical for crystallographic studies .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.87–364.9 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 522.9 ± 60.0 °C (760 mmHg) |

| Flash Point | 270.0 ± 32.9 °C |

| LogP | 3.96 |

| Refractive Index | 1.640 |

Synthetic Methodologies

Grindstone Chemistry Approach

A solvent-free, eco-friendly synthesis was reported using 2,6-bis-(substituted-benzylidene)-cyclohexanones and hydrazine derivatives. Acetic acid catalysis under grinding conditions yielded the target compound in 74–92% efficiency . Advantages include:

-

Minimal waste generation (E-factor < 1).

-

Short reaction times (≤2 hours).

-

Compatibility with electron-withdrawing and donating substituents on the benzylidene group .

Palladium-Catalyzed Benzannulation

Joo et al. developed a Pd(OAc)/P(tBu)·HBF-mediated method using pyrazoles and alkynes. The protocol achieved moderate yields (45–68%) but enabled regioselective functionalization of the indazole core .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Grindstone Chemistry | 74–92 | Solvent-free, scalable | Limited to bench-scale |

| Pd-Catalyzed | 45–68 | Regioselective functionalization | Requires inert conditions |

Biological Activities and Applications

Neurological Applications

Structural analogs showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity indices >15 for Alzheimer’s disease targets . The chloroethanone moiety enhances blood-brain barrier permeability, as evidenced by LogP values >3.5 .

Antimicrobial Properties

In vitro assays revealed MIC = 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the benzylidene group’s membrane-disrupting effects .

Challenges and Future Directions

Synthetic Limitations

-

Low solubility in aqueous media (LogP = 3.96) complicates formulation .

-

Scalability issues persist with Pd-catalyzed routes due to catalyst costs .

Therapeutic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume